Isowillardiine

Description

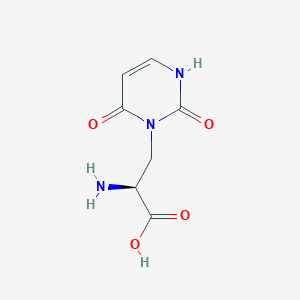

Structure

3D Structure

Properties

CAS No. |

21381-33-9 |

|---|---|

Molecular Formula |

C7H9N3O4 |

Molecular Weight |

199.16 g/mol |

IUPAC Name |

(2S)-2-amino-3-(2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |

InChI |

InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-5(11)1-2-9-7(10)14/h1-2,4H,3,8H2,(H,9,14)(H,12,13)/t4-/m0/s1 |

InChI Key |

AZSWUZQIIMMKOZ-BYPYZUCNSA-N |

SMILES |

C1=CNC(=O)N(C1=O)CC(C(=O)O)N |

Isomeric SMILES |

C1=CNC(=O)N(C1=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CNC(=O)N(C1=O)CC(C(=O)O)N |

Other CAS No. |

21381-33-9 |

Synonyms |

eta-(2,4-dihydroxypyrimidin-3-yl)alanine isowillardiine |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Advanced Chromatographic Techniques for Separation and Purification

The initial step in the study of isowillardiine from natural sources, such as pea seedlings, involves its separation from a complex mixture of other metabolites, including its isomer, willardiine. tubitak.gov.trtubitak.gov.tr Advanced chromatographic techniques are indispensable for obtaining the compound in a pure form, a prerequisite for accurate structural analysis.

Ion-exchange chromatography (IEC) has been a primary method for the separation of willardiine and this compound. tubitak.gov.tr This technique separates molecules based on their net charge at a specific pH. As amino acids, the charge of this compound and its isomer is dependent on the pH of the mobile phase, allowing for their differential retention on a charged stationary phase. While specific operational parameters for the isolation of this compound are not extensively detailed in recent literature, the general approach involves using a cation or anion exchange resin and eluting with buffers of varying pH or ionic strength.

Other high-resolution chromatographic techniques, such as high-performance liquid chromatography (HPLC), particularly in reversed-phase or hydrophilic interaction liquid chromatography (HILIC) modes, are modern methods that would be well-suited for the separation and purification of polar compounds like this compound. These techniques offer superior resolution, speed, and sensitivity compared to traditional column chromatography.

Table 1: Chromatographic Methods for this compound Purification (Note: Specific experimental data for this compound is not readily available in the cited literature. This table represents a general framework for the application of these techniques.)

| Technique | Stationary Phase | Mobile Phase Gradient (Illustrative) | Detection Method |

|---|---|---|---|

| Ion-Exchange Chromatography | Cation Exchange Resin (e.g., Dowex 50) | Stepwise or linear gradient of increasing pH or salt concentration | UV (260 nm) |

| Reversed-Phase HPLC | C18 silica | Water/Acetonitrile gradient with an ion-pairing agent (e.g., TFA) | UV-Vis, MS |

| HILIC | Amide or silica-based | Acetonitrile/Water gradient | UV-Vis, MS |

Spectroscopic Approaches in Defining Molecular Architecture

Once purified, various spectroscopic methods are employed to piece together the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of each proton and carbon atom. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms.

For this compound, ¹H NMR would reveal signals for the protons on the uracil (B121893) ring, the α-amino acid moiety, and the methylene (B1212753) bridge. The coupling patterns and chemical shifts of these protons would provide crucial information about their connectivity. ¹³C NMR would similarly identify all the carbon atoms in the molecule. Although specific, experimentally determined NMR data for this compound is not available in the searched literature, a hypothetical data table is presented below to illustrate the expected signals.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~4.0 | ~55 |

| β-CH₂ | ~3.5 | ~40 |

| Uracil C2 | - | ~152 |

| Uracil C4 | - | ~165 |

| Uracil C5 | ~6.0 | ~102 |

| Uracil C6 | ~7.5 | ~142 |

| COOH | - | ~175 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve cleavage of the bond between the alanine (B10760859) side chain and the uracil ring, as well as fragmentation of the uracil ring itself.

| Ionization Technique | Mass Analyzer | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

|---|---|---|---|

| Electrospray (ESI) | Quadrupole Time-of-Flight (Q-TOF) | 200.0666 | [Uracil+H]⁺, [Alanine-H₂O+H]⁺ |

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms.

While there is no specific mention of a published crystal structure for this compound in the provided search results, this method would be the definitive way to confirm the L-configuration of the alanine moiety and the precise geometry of the uracil ring attachment.

| Crystal System | Space Group | Unit Cell Dimensions | Resolution (Å) |

|---|---|---|---|

| Orthorhombic | P2₁2₁2₁ | a = X.XXX, b = Y.YYY, c = Z.ZZZ | < 1.0 |

Methodological Challenges and Advancements in Structural Confirmation

A significant challenge in the study of this compound is its separation from its isomer, willardiine, due to their similar physical and chemical properties. tubitak.gov.tr Advances in chromatographic materials and techniques, such as the development of more selective stationary phases for HPLC and the application of techniques like HILIC, have greatly improved the ability to resolve such closely related isomers.

In structural elucidation, while NMR is powerful, definitive assignment of all signals in complex molecules can be challenging. Modern advancements, including higher field magnets and cryoprobe technology, enhance sensitivity and resolution, facilitating the analysis of small sample quantities. The combination of multiple analytical techniques in a "hyphenated" approach, such as LC-MS-NMR, allows for the acquisition of a wealth of data from a single chromatographic run, streamlining the structure elucidation process.

Biosynthetic Pathways and Enzymology

Identification of Natural Precursors and Metabolic Intermediates

The direct precursors for the biosynthesis of isowillardiine have been identified through in vivo and in vitro studies. The core reaction involves the condensation of a pyrimidine (B1678525) base with an amino acid side chain.

Uracil (B121893) : This pyrimidine nucleobase serves as the heterocyclic component of this compound. Studies using radiolabeled precursors have confirmed that the free base, uracil, is the most effective precursor for the biosynthesis of both this compound and its isomer, willardiine. wikipedia.org

O-acetyl-L-serine (OAS) : This activated form of the amino acid L-serine provides the alanyl side chain. wikipedia.org While L-serine itself is the ultimate source of the side chain, its acetylation to OAS is a crucial activation step, making it a better leaving group for the subsequent nucleophilic attack by uracil. In vitro experiments have shown that OAS is a more efficient precursor than serine for the enzymatic synthesis. clockss.org

Earlier metabolic intermediates in the pathway include compounds from the de novo pyrimidine biosynthetic pathway, such as orotate (B1227488), which is a precursor to uracil. nih.gov The biosynthesis is therefore directly linked to the plant's primary pyrimidine metabolism. It has been suggested that the production of uracil-derived secondary metabolites like this compound may serve as a detoxification mechanism in plants that accumulate excess uracil. tubitak.gov.trresearchgate.net

| Precursor/Intermediate | Role in this compound Biosynthesis |

| L-Serine | Ultimate source of the three-carbon alanine (B10760859) side chain. |

| O-acetyl-L-serine (OAS) | Activated donor of the alanyl side chain. |

| Orotate | Precursor in the de novo biosynthesis of the uracil ring. |

| Uracil | Direct heterocyclic precursor that forms the core structure. |

Genetic Basis of Biosynthetic Gene Clusters in Producing Organisms

The specific biosynthetic gene cluster (BGC) dedicated solely to this compound production has not been explicitly identified or characterized in the genomes of producing organisms like Pisum sativum. This is not unusual for non-protein amino acids, whose biosynthesis often relies on enzymes recruited from primary metabolic pathways. chula.ac.th

In higher plants, it is common to find multiple gene copies (isoenzymes) of enzymes like cysteine synthase, which are involved in primary amino acid metabolism. researchgate.netresearchgate.net Some of these isoenzymes exhibit "catalytic promiscuity," meaning they can act on alternative substrates to produce a variety of secondary metabolites, including different β-substituted alanines. researchgate.netresearchgate.net

It is hypothesized that this compound synthase arose from a gene duplication event of a primary metabolic enzyme, likely an ancestral cysteine synthase, which then evolved a new substrate specificity for uracil. chula.ac.th The genetic basis of this compound biosynthesis is therefore likely tied to specific, and perhaps uniquely expressed, isoenzymes of the O-acetylserine sulfhydrylase-like protein family. The expression of these genes may be localized to specific tissues or induced under particular developmental or environmental conditions, consistent with their role in secondary metabolism. chula.ac.thimrpress.com For instance, both willardiine and this compound synthase activities have been localized to etioplasts in pea seedlings. chula.ac.thimrpress.com

Investigational Approaches to Elucidate Biosynthetic Fidelity

Several experimental strategies have been employed to understand the biosynthesis of this compound and determine the fidelity of the enzymatic reactions.

In Vivo and In Vitro Labeling Studies : A primary method for tracing the biosynthetic pathway has been the use of radiolabeled precursors fed to germinating seeds or seedlings of producing plants like Pisum sativum. These studies have unequivocally demonstrated the incorporation of carbon atoms from [¹⁴C]-labeled uracil, orotate, and serine into the this compound molecule, confirming their roles as precursors. imrpress.com

Enzyme Purification and Characterization : The enzyme responsible, uracilylalanine synthase, has been extracted from pea seedlings and partially purified. researchgate.net Purification strategies involve standard biochemical techniques such as ammonium (B1175870) sulfate (B86663) precipitation, size-exclusion chromatography (e.g., Sephadex G-200), and ion-exchange chromatography (e.g., DEAE-cellulose). researchgate.netchula.ac.th These purification efforts allowed for the characterization of the enzyme's substrate specificity and demonstrated that it was distinct from other enzymes like cysteine synthase. chula.ac.th

Chromatographic Separation of Activities : Researchers have used techniques like DEAE-Sephadex A-50 column chromatography to resolve the enzymatic activities that produce willardiine and this compound, suggesting the presence of distinct synthase enzymes for each isomer. chula.ac.th

Use of Metabolic Inhibitors and Analogues : The study of biosynthesis has also involved the use of various uracil analogues and inhibitors of pyrimidine metabolism to probe the pathway. clockss.org For example, the addition of unlabeled uracil can competitively decrease the incorporation of labeled orotate, providing evidence for the metabolic sequence. imrpress.com

Chemoenzymatic Strategies in Biosynthesis Research

Chemoenzymatic approaches combine chemical synthesis with biological catalysis to produce complex molecules like this compound and to study their biosynthesis.

Biomimetic Synthesis : Research has explored the biomimetic synthesis of β-substituted alanines, which mimics the biological reaction. This has been achieved using pyridoxal (B1214274) 5'-phosphate (PLP) and metal ions (such as Al³⁺ or Ga³⁺) to catalyze the condensation of serine or O-acetyl-L-serine with a heterocyclic precursor in the absence of an enzyme. chula.ac.th This approach helps in understanding the fundamental chemical mechanism of the enzymatic reaction.

Enzymatic Synthesis Using Promiscuous Enzymes : The catalytic promiscuity of enzymes from the cysteine synthase family is a powerful tool. researchgate.net While the specific this compound synthase is not a promiscuous cysteine synthase, other related enzymes can be engineered or used to create novel β-substituted alanines by supplying them with non-native heterocyclic substrates. This highlights a potential strategy for the chemoenzymatic production of this compound analogues.

Multi-Component Chemical Synthesis : The total chemical synthesis of this compound has been achieved, notably through methods like the Ugi four-component condensation reaction. jst.go.jp This reaction allows for the one-step synthesis of the protected amino acid skeleton from an aldehyde, an isocyanide, an amine, and a carboxylic acid. While primarily a chemical method, the products of such syntheses can be used as substrates or probes in enzymatic studies, thus forming part of a broader chemoenzymatic research strategy.

Total Synthesis and De Novo Synthetic Methodologies

Strategic Retrosynthetic Analysis of the Isowillardiine Skeleton

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For this compound, the analysis primarily focuses on the disconnection of two key bonds: the Cβ-N3 bond linking the alanine (B10760859) side chain to the uracil (B121893) ring and the bonds forming the chiral α-amino acid center.

A primary retrosynthetic disconnection of the this compound skeleton breaks the Cβ-N3 bond. This approach identifies two key synthons: an electrophilic alanine equivalent and a nucleophilic uracil. This strategy is advantageous as it allows for the late-stage introduction of the heterocyclic base, a common tactic in the synthesis of nucleoside analogs and other modified amino acids. The corresponding synthetic equivalents would be a β-lactone or a dehydroalanine (B155165) derivative for the alanine portion and uracil itself as the nucleophile.

An alternative disconnection targets the Cα-Cβ bond. This would lead to a glycine-derived synthon and a methyluracil equivalent. While conceptually simple, this approach can be more challenging in practice due to the difficulty of controlling the subsequent C-C bond formation and installing the required functionality.

A third strategy involves building the alanine side chain onto a pre-functionalized uracil. For instance, a retrosynthetic disconnection at the Cα-COOH bond might suggest an intermediate derived from the addition of a cyanide equivalent to an imine formed from a uracil-containing aldehyde, a strategy reminiscent of the Strecker synthesis. wikipedia.org

These disconnections form the basis of a synthetic tree, outlining multiple potential pathways for the total synthesis of this compound. libretexts.org The most logical and efficient routes often hinge on the strategic formation of the C-N bond and the stereocontrolled construction of the amino acid moiety.

Key Synthetic Transformations and Enabling Methodologies

The successful synthesis of this compound relies on a toolkit of robust and selective chemical reactions. Methodologies for C-N bond formation and stereocontrol are of paramount importance.

Multi-Component Condensation Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer a highly convergent and efficient approach to complex molecules. nih.govnih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) is particularly well-suited for generating peptide-like scaffolds and could be adapted for the synthesis of a precursor to this compound. acs.orgnih.gov

In a hypothetical Ugi-based synthesis, a uracil-containing carboxylic acid could serve as one of the four components, along with an aldehyde, an amine, and an isocyanide. This would rapidly assemble a complex adduct containing the uracil moiety. acs.orgnih.gov Subsequent chemical transformations would then be required to convert this adduct into the final this compound structure. The power of MCRs lies in their ability to generate molecular diversity, making them ideal for creating libraries of this compound analogs for biological screening. frontiersin.org

The Passerini three-component reaction, another isocyanide-based MCR, could similarly be employed by reacting a uracil-based aldehyde with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide intermediate, which could then be further elaborated to the target amino acid. nih.gov

Stereoselective and Enantioselective Synthetic Approaches

Controlling the stereochemistry of the α-carbon is critical for the synthesis of enantiomerically pure L- or D-isowillardiine. Several strategies for asymmetric synthesis are applicable.

One established method involves the Michael addition of a nucleophile to a chiral, non-racemic dehydroalanine derivative. researchgate.net For this compound, this would involve the conjugate addition of uracil to a suitably protected and chirally-derived dehydroalanine.

Another powerful approach utilizes chiral auxiliaries. For instance, a glycine (B1666218) enolate equivalent attached to a chiral auxiliary (e.g., derived from camphor (B46023) or a pseudoephedrine) can be alkylated with a uracil-containing electrophile. The auxiliary would direct the stereochemical outcome of the alkylation, and its subsequent removal would yield the enantiomerically enriched amino acid. Asymmetric synthesis of related alanine derivatives has been achieved with high levels of enantiomer differentiation. nih.gov

Furthermore, enzyme-mediated resolutions can be employed to separate racemic mixtures of this compound or its precursors. mdpi.com Lipases, for example, can selectively acylate or hydrolyze one enantiomer over the other, providing a route to optically pure material. mdpi.com

Convergent and Divergent Synthetic Route Design

Synthetic routes can be designed to be either convergent or divergent. A convergent synthesis assembles the target molecule from several complex fragments in the late stages, which is often more efficient. For this compound, a convergent approach would involve preparing the protected alanine side-chain and the uracil heterocycle separately before coupling them.

A divergent approach, on the other hand, allows for the creation of multiple analogs from a common intermediate. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net Starting from a common this compound precursor, a divergent strategy could be used to synthesize a library of derivatives. For example, the uracil ring of a late-stage intermediate could be modified by halogenation or substitution at the N1 position. researchgate.netsigmaaldrich.com This approach has been successfully used to prepare analogs of the isomeric compound willardiine to explore their pharmacological properties. researchgate.net

Development of Novel and Efficient Synthetic Procedures

The development of novel synthetic methods is crucial for improving the efficiency and accessibility of complex molecules like this compound. Key areas for innovation include the C-N bond-forming step and the introduction of chirality.

Recent advances in transition-metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, could provide a direct and efficient method for coupling a protected β-bromoalanine derivative with uracil. pageplace.detcichemicals.com Similarly, radical-based strategies for C-N bond formation are emerging as powerful tools in synthesis. manchester.ac.uk

The synthesis of the uracil heterocycle itself can also be optimized. Modern methods allow for the efficient construction of substituted uracils from simple acyclic precursors like cyanoacetic acid and urea, which can then be incorporated into the total synthesis. google.com The exploration of such novel routes is essential for accelerating the discovery and development of new chemical entities based on the this compound scaffold. mdpi.com

Chemical Derivatization and Analog Development

Rationale for Structural Modification and Analog Generation

The primary impetus for the structural modification of isowillardiine and its analogs stems from the established neuroactivity of the parent compound and its isomer, willardiine. Willardiine and its derivatives are known to interact with ionotropic glutamate (B1630785) receptors (iGluRs), specifically the AMPA and kainate receptors, which are pivotal in mediating excitatory neurotransmission in the central nervous system. nih.govwikipedia.org Alterations in the activity of these receptors are implicated in a variety of neurological disorders, making them attractive targets for therapeutic intervention. nih.gov

The rationale for modifying the this compound scaffold, therefore, is to explore the chemical space around this unique structural motif. Key goals include:

Investigating Structure-Activity Relationships (SAR): To understand how specific structural changes to the this compound molecule affect its biological activity, including its potency and selectivity for different receptor subtypes.

Developing Pharmacological Tools: To create novel agonists or antagonists with high specificity for particular receptor subtypes, enabling researchers to probe the physiological and pathological roles of these receptors. nih.gov

Potential Therapeutic Agents: To discover new compounds with potential for development into drugs for neurological conditions characterized by dysregulated glutamate signaling. nih.gov

Synthetic Strategies for Targeted Chemical Modifications

The synthesis of this compound and its derivatives has been a subject of study, though not as extensively as for willardiine. The natural biosynthesis of both willardiine and this compound in plants involves the substitution of an alanyl side chain, derived from O-acetyl-L-serine, onto a free uracil (B121893) ring. wikipedia.orgnih.gov

Synthetic approaches have also been developed. An early report from 1976 detailed synthetic studies on biologically active aminoacyluracil derivatives, including this compound. jst.go.jp A total synthesis of (±)-isowillardiine has also been documented. thieme-connect.de One notable synthetic route involves a four-component condensation reaction. sciengine.com

While detailed strategies for a wide range of targeted chemical modifications on the this compound scaffold are not extensively reported in recent literature, the general principles of modifying related nucleobase amino acids would apply. These could include:

N-alkylation or N-acylation: Modification at the nitrogen atoms of the uracil ring.

Substitution at the C5 position of the uracil ring: Introducing various functional groups to probe steric and electronic effects.

Modification of the amino acid backbone: Altering the carboxylic acid or amino group to change pharmacokinetic properties.

Design and Synthesis of Research Probes and Tags for Biological Studies

The development of specific research probes from the this compound scaffold is not well-documented in publicly available literature. However, the principles for creating such tools are well-established in medicinal chemistry. Hypothetically, this compound could be modified to incorporate various tags for biological studies:

Fluorescent Tags: Attaching a fluorophore to the this compound molecule would allow for visualization of its binding to receptors or its localization within cells and tissues.

Radiolabels: Introducing a radioactive isotope, such as carbon-14, would enable quantitative binding assays and metabolic studies. The biosynthesis of this compound has been studied using [2-¹⁴C]uracil and [6-¹⁴C]orotate. nih.gov

Photoaffinity Labels: Incorporating a photoreactive group would allow for the permanent, covalent labeling of binding partners upon photoactivation, facilitating the identification of receptor binding sites.

Exploration of Structure-Activity Relationships (SAR) in Defined Research Contexts

Detailed SAR studies specifically for a series of this compound derivatives are scarce in the literature. Much of the knowledge in this area is derived from extensive studies on willardiine analogs. For willardiine, substitutions at the N3 and C5 positions of the uracil ring have been shown to dramatically alter activity, converting agonists into potent and selective antagonists of AMPA and kainate receptors. researchgate.netmdpi.com

For example, the introduction of a carboxybenzyl group at the N3 position of willardiine led to the development of selective kainate receptor antagonists. nih.govmdpi.com Furthermore, halogenation at the C5 position of the uracil ring of willardiine analogs was found to enhance potency and selectivity for specific kainate receptor subunits. researchgate.net

Given the structural similarity, it is plausible that similar modifications to the this compound scaffold would also yield compounds with interesting and potentially distinct pharmacological profiles. However, without dedicated studies on this compound derivatives, this remains speculative. The differential positioning of the alanyl side chain on the uracil ring (N3 in this compound vs. N1 in willardiine) would undoubtedly lead to a unique SAR profile for this compound analogs.

Library Synthesis and Screening Methodologies for Research Compound Generation

The application of combinatorial chemistry and library synthesis specifically to the this compound scaffold is not prominently featured in the available literature. However, the principles of these powerful drug discovery techniques are broadly applicable. thieme-connect.de

Methodologies that could be applied to generate libraries of this compound-based research compounds include:

Solid-Phase Synthesis: This would allow for the efficient, parallel synthesis of a large number of derivatives with modifications at various positions.

Multi-Component Reactions: As demonstrated in the synthesis of (±)-isowillardiine, these reactions can rapidly generate structural complexity from simple building blocks. sciengine.com

Once synthesized, these libraries of this compound analogs would be subjected to high-throughput screening assays to identify compounds with desired biological activities, such as binding to or modulation of specific glutamate receptor subtypes.

Molecular and Cellular Biological Investigations Non Clinical Focus

Identification and Characterization of Molecular Targets

The primary molecular targets investigated in the context of the uracilylalanine family are the ionotropic glutamate (B1630785) receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. nih.govdntb.gov.ua These receptors are crucial for mediating fast excitatory neurotransmission in the central nervous system. nih.gov

Ligand Binding Studies with Receptor Systems

Data on the direct interaction of isowillardiine with receptor systems is sparse. However, a significant study that examined the binding of a radiolabeled AMPA receptor agonist, [3H]fluorowillardiine, provided some insight into the activity of this compound isomers. In this research, various enantiomers of this compound were tested for their ability to compete with the radioligand for binding to AMPA receptors in rat brain membranes.

The results indicated that the tested this compound enantiomers were largely inactive. Specifically, the (R)- and (S)-enantiomers of 3-, 5-, and 6-isowillardiine, as well as their racemic mixtures, were found to be "relatively inactive" at the AMPA receptor binding site. This suggests that, unlike willardiine, this compound has a low affinity for this particular glutamate receptor subtype under the experimental conditions used.

| Compound | Receptor System | Finding |

| (R,S)-3-Isowillardiine | AMPA Receptor (rat brain membranes) | Relatively inactive |

| (R,S)-5-Isowillardiine | AMPA Receptor (rat brain membranes) | Relatively inactive |

| (R,S)-6-Isowillardiine | AMPA Receptor (rat brain membranes) | Relatively inactive |

This table summarizes the limited available data on this compound's interaction with receptor systems.

Allosteric Modulation Investigations

There is no specific scientific literature available that investigates the allosteric modulation properties of this compound at AMPA, kainate, or other neuronal receptor systems. While a patent has mentioned this compound in the context of potential allosteric modulation of sweet taste receptors, this falls outside the scope of non-clinical, molecular, and cellular investigations focused on neuronal targets.

Elucidation of Signaling Pathway Modulations in Model Systems

Currently, there are no published studies that elucidate the specific effects of this compound on the modulation of intracellular signaling pathways in any model systems. Research has focused on willardiine and its other analogs, leaving the impact of this compound on downstream signaling cascades an open area for investigation. chula.ac.th

Mechanistic Studies on Cellular Processes (e.g., Cell Cycle, Apoptosis) in Research Models

A comprehensive search of scientific databases reveals a lack of mechanistic studies investigating the effects of this compound on cellular processes such as the cell cycle or apoptosis in research models. While some literature categorizes this compound among neurotoxic compounds and generally discusses processes like cell division and apoptosis, no specific experimental data on this compound's direct impact has been reported. ebi.ac.uk

Gene Expression Profiling and Proteomic Analyses in Response to this compound

There are currently no available studies that have performed gene expression profiling or proteomic analyses to characterize the cellular response to this compound. Such investigations would be necessary to understand the broader impact of this compound on cellular function at the transcriptional and translational levels.

Receptor-Ligand Interaction Dynamics and Conformational Changes (e.g., AMPA/Kainate Receptors)

Detailed studies on the receptor-ligand interaction dynamics and the specific conformational changes induced by the binding of this compound to AMPA or kainate receptors are absent from the current scientific literature. The finding that this compound is relatively inactive at AMPA receptors suggests that its interaction, if any, is not sufficient to induce the significant conformational changes associated with receptor activation that have been studied for agonists like willardiine. wikipedia.org

Pharmacological Research in Model Systems in Vitro and Non Human in Vivo

Cellular Model Systems for Compound Activity Evaluation

In vitro studies utilizing cellular models have been instrumental in elucidating the activity of willardiine and, by extension, providing a framework for understanding isowillardiine. Although direct studies on this compound are less common, research on willardiine and its derivatives offers significant insights. These compounds have been evaluated using whole-cell recordings of mouse embryonic neurons and by analyzing the displacement of radiolabelled agonists on cloned AMPA and kainate receptors. wikipedia.org

(S)-willardiine acts as a partial agonist at non-NMDA glutamate (B1630785) receptors, with varying affinities for different AMPA and kainate receptor subunits. wikipedia.org Its binding affinity is particularly notable at the AMPA subunit GluR4 and the kainate receptor subunit GluK5. wikipedia.org The development and study of willardiine analogs, such as 5-Fluorowillardiine, which exhibit different binding affinities, have been crucial in dissecting the structure and function of these receptors. wikipedia.org

| Compound | Receptor Target | Activity | Model System | Key Findings |

| (S)-Willardiine | AMPA and Kainate Receptors | Partial Agonist | Cloned AMPA and Kainate Receptors, Mouse Embryonic Neurons | Potent agonist of non-NMDA glutamate receptors. Strongest binding affinity at AMPA subunit GluR4 and kainate receptor subunit GluK5. wikipedia.org |

| 5-Fluorowillardiine | AMPA Receptor | Selective Agonist | Mouse Embryonic Hippocampal Neurons | More potent than willardiine at AMPA receptors with limited effects at kainate receptors. wikipedia.orgnih.govebi.ac.uk |

| 5-Iodowillardiine | Kainate Receptor | Selective Agonist | Rat Spinal Cord | Demonstrates selectivity for kainate receptors over AMPA receptors. researchgate.netnih.gov |

| UBP296, UBP302 | Kainate Receptors (GluK5-containing) | Antagonist | Native Rat and Human Recombinant Receptors | Show a 100-fold increase in binding to kainate receptors over AMPA receptors. wikipedia.orgresearchgate.net |

| UBP282 | AMPA (GluA2-containing) and Kainate (GluK1-containing) Receptors | Antagonist | Native Rat and Human Recombinant Receptors | Exhibits competitive affinity for both AMPA and kainate receptor subtypes. wikipedia.org |

Organotypic Cultures and Tissue Slice Models in Research

Organotypic slice cultures, which maintain the three-dimensional structure of tissues like the hippocampus, are valuable tools for studying synaptic transmission and plasticity. nih.govnih.gov While specific studies focusing on this compound in these models are not prevalent in the provided search results, research on related compounds highlights the utility of this system. For instance, antagonists of willardiine derivatives have been tested in cortical and hippocampal slice models to assess their effects on synaptic activity and plasticity. researchgate.netresearchgate.net

The neonatal rat spinal cord slice model has been employed to characterize the activity of willardiine analogs. researchgate.netnih.gov For example, the N3-4-carboxybenzyl derivative of willardiine was found to be equipotent at AMPA and kainate receptors in this model. researchgate.net Furthermore, organotypic hippocampal slice cultures have been used to study the role of kainate receptors in epileptiform activity, where selective antagonists have shown the ability to modulate seizure-like events. researchgate.netresearchgate.net These models allow for the investigation of compounds on intact neural circuits, providing insights into their potential effects on network excitability.

Mammalian (Non-Human) Pre-clinical Efficacy Models for Investigational Purposes

Pre-clinical studies in non-human mammalian models are essential for evaluating the potential therapeutic effects of investigational compounds. While direct efficacy studies on this compound are not detailed, research on willardiine-derived antagonists provides a strong rationale for their investigation in such models. For instance, kainate receptor antagonists derived from willardiine have demonstrated efficacy in animal models of pain, epilepsy, and anxiety. wikipedia.org Antagonists of the GluK1 subunit of the kainate receptor have been shown to prevent the development of epileptic activity in pilocarpine-induced models of epilepsy in rodents. wikipedia.org

Furthermore, the modulation of AMPA receptors, a target of willardiine, has been explored in animal models of various neurological disorders, including Parkinson's and Huntington's disease. wikipedia.orgnih.gov Although AMPA receptor antagonism has shown potential, off-target effects remain a concern. wikipedia.org Conversely, modulating AMPA receptors in animal models of Huntington's disease has been shown to decrease neurodegeneration and memory deficits. nih.gov

| Model System | Compound Class | Investigational Area | Key Findings |

| Pilocarpine-induced epilepsy model (rodent) | Willardiine-derived kainate receptor antagonists (GluK1) | Epilepsy | Prevented the development of epileptic activity. wikipedia.org |

| Animal models of pain | Willardiine-derived kainate receptor antagonists | Analgesia | Demonstrated analgesic effects. wikipedia.org |

| Animal models of Parkinson's disease | AMPA receptor antagonists | Parkinson's Disease | Studied as a potential treatment, but off-target effects are a significant concern. wikipedia.org |

| Animal models of Huntington's disease | AMPA receptor modulators | Huntington's Disease | Decreased degeneration in the striatum and improved memory deficits. nih.gov |

Pharmacodynamic Markers in Research Models

Pharmacodynamic markers are crucial for assessing the biological activity of a compound in research models. In the context of this compound and related compounds, these markers often relate to the direct or downstream effects of glutamate receptor modulation.

In vitro, a key pharmacodynamic marker is the measurement of ion channel activation in response to the compound. wikipedia.org Single-channel recordings of willardiine binding to AMPA receptors have provided insights into the fraction of time the ion channel remains open, a direct measure of agonist efficacy. wikipedia.org

In vivo, the biosynthesis of willardiine and this compound in pea seedlings was monitored by the incorporation of [2-¹⁴C]uracil and [6-¹⁴C]orotate, serving as a biochemical marker of their synthesis. nih.gov The stimulation of their biosynthesis by uracil (B121893) derivatives and inhibition by certain analogs also act as pharmacodynamic indicators of the metabolic pathways involved. nih.gov

In preclinical mammalian models, pharmacodynamic markers could include changes in neuronal firing rates, levels of downstream signaling molecules, or behavioral endpoints related to the targeted disease state. For instance, in epilepsy models, a reduction in seizure frequency or severity would be a critical pharmacodynamic marker for an anti-epileptic compound. wikipedia.org

Advanced Analytical and Spectroscopic Characterization Excluding Basic Identification

Quantitative Analytical Methods in Biological Matrices (Non-Human Origin)

The quantification of Isowillardiine in non-human biological samples, particularly from plant and microbial sources, relies on precise and sensitive analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a foundational technique for this purpose. Studies on commercial edible seedlings of garden pea (Pisum sativum L.) and lentil (Lens culinaris L.) have utilized HPLC to determine their nonprotein amino acid content. nih.gov Garden pea seedlings, in particular, were found to contain a substantial amount of this compound. nih.gov Further analysis of a commercial product containing a mixture of seven different seedlings confirmed the presence of this compound, with garden pea seedlings showing the highest concentrations of free nonprotein amino acids, including this compound. acs.orgresearchgate.net

In biosynthetic studies, radiolabeling techniques have been employed for quantitative analysis. Research on germinating pea seeds and seedlings demonstrated the incorporation of radiolabeled precursors, such as [2-¹⁴C]uracil and [6-¹⁴C]orotate, into both Willardiine and this compound. nih.govnih.gov The amount of synthesized this compound was quantified by measuring the radioactivity, which also revealed that the incorporation of [6-¹⁴C]orotate was significantly reduced in the presence of unlabeled uracil (B121893). nih.govnih.gov

More recently, a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous analysis of amino acids and their derivatives in plant tissues. nih.gov This high-throughput approach involves a single-step extraction from small amounts of lyophilized plant material, followed by analysis using a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase (RP) chromatography coupled with tandem mass spectrometry. nih.gov This method allows for the rigorous quantification of various nitrogen-related metabolites across different plant species and developmental stages. nih.gov

Table 1: Quantitative Analysis of this compound in Plant Seedlings

| Plant Species | Analytical Method | Finding | Reference |

| Garden Pea (Pisum sativum L.) | HPLC | Contains a substantial amount of this compound. nih.gov | nih.gov |

| Mixed Seedlings (including garden pea, lentil, mungbean, etc.) | HPLC | This compound is a component of the free nonprotein amino acid fraction (totaling 56.7 mg per 100g fresh product). acs.org | acs.org |

| Germinating Pea (Pisum sativum L.) Seedlings | Radiolabeling ([¹⁴C]) and Ion-Exchange Chromatography | Demonstrated significant incorporation of [¹⁴C] from uracil and orotate (B1227488) into this compound, confirming its biosynthesis. nih.govnih.gov | nih.govnih.gov |

| Various Plant Seedlings (e.g., Arabidopsis, maize, barley) | LC-MS/MS | A validated method for quantifying nitrogen-related metabolites, applicable to compounds like this compound. nih.gov | nih.gov |

Metabolomic Profiling of this compound and its Biotransformations

Metabolomics, the large-scale study of small molecules within cells and biological systems, has provided significant insights into the presence and transformation of this compound. In non-human systems, this compound has been identified as a component of the metabolome in both microbial and plant contexts.

Untargeted metabolomics of Jiangshui, a traditional Chinese fermented food, identified (S)-Isowillardiine as one of 761 different metabolites. scielo.br This study highlighted significant metabolic differences between samples from various regions, suggesting a role for specific microbial communities in its production or modification. scielo.br Similarly, a metabolomic analysis of Pseudomonas aeruginosa co-cultured with Lactobacillus plantarum (LPyang) revealed that (S)-Isowillardiine was among the metabolites that showed altered levels. mdpi.com This indicates that this compound may be involved in the metabolic interplay and antagonism between different bacterial species. mdpi.com

The primary biotransformation pathway leading to this compound is its biosynthesis in higher plants, particularly legumes. researchgate.net It is classified as an N-heterocyclic, β-substituted alanine (B10760859), composed of a uracil ring and an alanyl side chain. researchgate.net Biosynthetic studies in pea seedlings have established that the pyrimidine (B1678525) ring is derived from precursors like uracil or orotic acid, while the alanyl side chain comes from serine. nih.govnih.gov Specifically, O-acetylserine is the direct donor of the alanyl moiety, which combines with the uracil base in a reaction catalyzed by a synthase enzyme. nih.govwikipedia.org The biosynthesis can be stimulated by certain uracil analogues, such as 6-azauracil (B101635) and 2-thiouracil. nih.gov

Table 2: this compound in Metabolomic and Biosynthetic Studies

| Biological System | Study Type | Key Finding | Reference |

| Jiangshui (Fermented Food) | Untargeted Metabolomics | (S)-Isowillardiine identified as a differential metabolite in microbial ecosystems. scielo.br | scielo.br |

| P. aeruginosa co-cultured with L. plantarum | Metabolomics | Levels of (S)-Isowillardiine were altered, suggesting a role in bacterial interactions. mdpi.com | mdpi.com |

| Germinating Pea (Pisum sativum L.) Seedlings | Biosynthesis Pathway Analysis | This compound is synthesized from uracil and the alanyl side chain of O-acetylserine. nih.govnih.govwikipedia.org | nih.govnih.govwikipedia.org |

| Skeletal Muscle (mice) | Trans-omics | This compound was identified as a metabolite, indicating its presence in animal metabolomes. biorxiv.org | biorxiv.org |

High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confident identification and precise quantification of metabolites like this compound in complex biological extracts. nih.gov Techniques such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry provide the high mass accuracy and resolution needed to distinguish this compound from other isobaric compounds. nih.gov

In the metabolomic study of the fermented food Jiangshui, a UHPLC system was coupled to a Q-Exactive HF-X mass spectrometer (an Orbitrap instrument). scielo.br Metabolite identification was confirmed by matching MS and MS/MS data against databases with a stringent mass error tolerance of less than 10 ppm. scielo.br Similarly, the investigation of bacterial interactions utilized UPLC-QTOF-MS to achieve the necessary separation and mass accuracy for profiling changes in the P. aeruginosa metabolome, including this compound. mdpi.com These platforms allow for untargeted analysis, where all detectable ions are measured, enabling the discovery of unexpected metabolites and pathway perturbations. nih.gov The combination of chromatographic separation with HRMS and all-ion fragmentation facilitates data mining long after sample acquisition, allowing for the potential elucidation of novel structures from the rich datasets. frontiersin.org

Advanced NMR Techniques for Structural Dynamics and Interaction Studies

While basic NMR is used for structural elucidation, advanced NMR techniques provide unparalleled insight into the dynamic behavior of molecules and their interactions in solution. nih.govnih.gov For a small molecule like this compound, these methods can be applied to study its conformational flexibility and its binding to biological targets such as enzymes or receptors.

Although studies focusing specifically on the dynamics of free this compound are limited, research on its isomer, Willardiine, and related analogues incorporated into peptides demonstrates the power of these techniques. mdpi.com Temperature-dependent NMR spectroscopy has been used to probe the conformational changes and self-pairing tendencies of nucleopeptides containing Willardiine analogues. mdpi.com Furthermore, techniques like ¹⁹F NMR have been employed to measure the binding dynamics of Willardiine antagonists to glutamate (B1630785) receptors, providing detailed information on the structure and dynamics of the receptor-ligand complex. ufrn.br Other advanced methods, such as ²H NMR, have proven effective in tracing the fate of hydrogen atoms during the biosynthesis and microbial transformation of other natural products, a methodology that could be applied to study this compound's metabolic pathways. jst.go.jp These NMR approaches provide ensemble-averaged structural and dynamic parameters that are essential for understanding the mechanistic basis of a molecule's function. nih.gov

Hyphenated Techniques in Complex Biological Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical science and are essential for analyzing this compound in complex biological mixtures. nih.govnih.gov The combination of liquid chromatography (LC) with mass spectrometry (MS) is the most powerful and widely used of these techniques. researchgate.netijarnd.com

The analysis of this compound has consistently employed various forms of LC-MS. These range from HPLC coupled to standard mass detectors to more advanced systems like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometers such as Q-TOF or Orbitrap. nih.govscielo.brmdpi.com This coupling leverages the superior separation power of LC to resolve individual components from a mixture—such as a plant extract or microbial culture medium—before they enter the mass spectrometer for detection, identification, and quantification. ijpsjournal.com The development of LC-MS-MS methods further enhances specificity and sensitivity by selecting a specific parent ion and analyzing its fragmentation products. nih.gov Other hyphenated techniques like LC-NMR, which directly couples liquid chromatography to an NMR spectrometer, offer the potential for complete structural elucidation of unknown compounds in a mixture without prior isolation. nih.govresearchgate.net

Table 3: Application of Hyphenated Techniques for this compound Analysis

| Hyphenated Technique | Biological Matrix | Purpose | Reference |

| HPLC | Plant Seedlings (Pisum sativum, Lens culinaris) | Quantification | nih.gov |

| UHPLC-Q-Exactive HF-X MS (Orbitrap) | Fermented Food (Jiangshui) | Untargeted Metabolomic Profiling | scielo.br |

| UPLC-QTOF-MS | Bacterial Culture (P. aeruginosa) | Metabolomic Analysis | mdpi.com |

| LC-MS/MS (HILIC and RP) | Plant Seedlings (Arabidopsis, maize, etc.) | Quantitative Analysis of Metabolites | nih.gov |

| LC-QToF-MS / LC-Orbitrap-MS | Plants (Arabidopsis thaliana) | General method for untargeted nanotoxicity studies, applicable to this compound. nih.gov | nih.gov |

Chemogenomic and Systems Biology Approaches

Integration of Omics Data for Mechanistic Understanding

A holistic understanding of Isowillardiine's biological role necessitates the integration of various "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nyu.edu This multi-omics approach allows researchers to construct a detailed picture of the cellular perturbations induced by this compound. For instance, transcriptomic analysis can reveal changes in gene expression patterns, while proteomics can identify alterations in protein abundance and post-translational modifications. Metabolomics, in turn, can uncover shifts in metabolic pathways. nyu.edu

By integrating these data layers, a more complete mechanistic model can be built. For example, a change in the expression of a specific gene (transcriptomics) can be correlated with an altered level of its corresponding protein (proteomics) and a subsequent change in the concentration of a metabolic product (metabolomics). This integrated approach is crucial for moving beyond a simple ligand-receptor interaction to a systems-level understanding of this compound's effects. nih.gov

Table 1: Illustrative Omics Data Integration for this compound Research

| Omics Type | Data Generated | Potential Insights for this compound |

| Genomics | DNA sequence variations | Identification of genetic predispositions influencing response to this compound. |

| Transcriptomics | mRNA expression levels | Elucidation of gene networks and pathways modulated by this compound. |

| Proteomics | Protein abundance and modifications | Identification of direct and indirect protein targets and signaling cascades affected. |

| Metabolomics | Metabolite concentrations | Understanding the impact of this compound on cellular metabolism and bioenergetics. researchgate.net |

Network Pharmacology Approaches for Target Deconvolution

Network pharmacology is a powerful tool for identifying the molecular targets of a compound and understanding its polypharmacological effects. nih.gov This approach constructs and analyzes complex interaction networks of drugs, targets, and diseases. nih.gov For this compound, network pharmacology can be used to predict potential protein targets by analyzing its structural similarity to known ligands and its effects on cellular phenotypes.

The process typically involves building a compound-target network based on existing databases and computational predictions. This network can then be integrated with protein-protein interaction (PPI) networks and disease-associated gene networks to identify key nodes and pathways that are likely modulated by this compound. nih.gov This "target deconvolution" process is essential for understanding the molecular basis of a compound's observed biological activity, especially when it interacts with multiple targets. nuvisan.com

Table 2: Key Steps in Network Pharmacology for this compound Target Deconvolution

| Step | Description | Expected Outcome for this compound |

| 1. Compound-Target Prediction | Utilize computational methods (e.g., chemical similarity, docking) to predict potential protein targets. | A list of putative this compound-binding proteins. |

| 2. Network Construction | Build a network of predicted targets and their interacting partners (PPIs). | A visual representation of the potential molecular interaction landscape of this compound. |

| 3. Network Analysis | Analyze the network topology to identify highly connected nodes (hubs) and functional modules. | Identification of key proteins and pathways potentially regulated by this compound. |

| 4. Functional Enrichment Analysis | Perform pathway and gene ontology analysis on the identified network components. | Insight into the biological processes and signaling pathways likely affected by this compound. |

Computational Modeling of Compound-Target Interactions and Ligand-Receptor Docking

Computational modeling plays a pivotal role in elucidating the specific interactions between this compound and its protein targets at an atomic level. researchgate.net Techniques like molecular docking are used to predict the binding conformation and affinity of this compound within the binding site of a target protein. youtube.com These in silico methods are crucial for rationalizing structure-activity relationships and for guiding the design of new analogs with improved potency or selectivity. researchgate.net

For this compound, which is known to interact with glutamate (B1630785) receptors, docking studies can help to explain its specific binding mode compared to its isomer, willardiine, and other agonists. nih.govwikipedia.org These models can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. mdpi-res.com Furthermore, molecular dynamics simulations can provide insights into the dynamic nature of these interactions and the conformational changes induced in the receptor upon binding. nih.gov

Phenotypic Screening and Target Identification Strategies in Research

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. drughunter.com This strategy is particularly valuable for discovering compounds with novel mechanisms of action. In the context of this compound research, phenotypic screens could be employed to identify its effects on complex cellular processes like neuronal excitability, cell viability, or neurite outgrowth.

Once a phenotypic effect is identified, various target identification or "deconvolution" strategies can be employed to pinpoint the responsible molecular target(s). nuvisan.comdrughunter.com These methods include affinity chromatography, expression profiling, and genetic approaches like CRISPR-based screening. nuvisan.com For example, if this compound is found to protect neurons from a specific toxin in a phenotypic screen, subsequent target identification efforts would aim to isolate the protein(s) that mediate this protective effect.

Bioinformatic Analysis of this compound-Related Biological Data

The vast amount of data generated from omics studies and high-throughput screens requires sophisticated bioinformatic tools for analysis and interpretation. nih.gov Bioinformatic analysis is essential for identifying statistically significant changes in gene expression, protein levels, or metabolite concentrations from large datasets. scielo.br It also plays a crucial role in pathway analysis and network construction.

For this compound, bioinformatic pipelines can be used to:

Analyze transcriptomic data to identify differentially expressed genes in response to treatment.

Perform pathway enrichment analysis to understand the biological processes affected.

Construct and analyze protein-protein interaction networks to identify key signaling hubs.

Integrate multi-omics data to build comprehensive models of this compound's mechanism of action. medrxiv.org

These bioinformatic approaches are indispensable for extracting meaningful biological insights from the complex and high-dimensional data generated in modern pharmacological research. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Uncharted Biosynthetic Pathways and Genetic Engineering Applications

The known biosynthetic route to isowillardiine involves the enzyme uracilylalanine synthase (EC 2.5.1.53), which catalyzes the reaction between O-acetyl-L-serine and uracil (B121893) to produce both this compound and its isomer, willardiine. agriculturejournals.czontosight.aiqmul.ac.ukcreative-enzymes.com The uracil precursor itself is supplied via the orotate (B1227488) pathway. researchgate.net Future research must move beyond this established pathway to explore its regulation and the factors that determine the ratio of the two isomers produced.

A primary area of investigation should be the detailed kinetic and structural analysis of uracilylalanine synthases from various plant sources. Understanding the subtle differences in the active sites of these enzymes could reveal the basis for their product specificity. researchgate.net It is known that cysteine synthases can exhibit broad substrate specificity, and a similar phenomenon may govern the output of uracilylalanine synthase. chula.ac.th

Genetic engineering offers a powerful tool to modulate this compound production. By creating mutations in the gene encoding uracilylalanine synthase, it may be possible to engineer variants with a higher selectivity for this compound synthesis. researchgate.net Such an achievement would be invaluable for producing this compound in larger quantities for further research and potential applications. Furthermore, expressing the optimized enzyme in microbial hosts could lead to scalable and cost-effective production platforms.

| Research Direction | Key Objectives | Potential Impact |

| Enzyme Characterization | Elucidate the 3D structure and catalytic mechanism of uracilylalanine synthase. | Rational design of enzymes with altered product specificity. |

| Pathway Regulation | Identify regulatory genes and molecules controlling the flux through the this compound biosynthetic pathway. | Enhanced in-planta or microbial production of this compound. |

| Genetic Engineering | Develop and express mutant enzymes with increased selectivity for this compound. | Scalable and cost-effective production of pure this compound. |

Development of Novel Synthetic Methodologies and Process Optimization

While enzymatic synthesis holds promise, chemical synthesis provides a versatile alternative for producing this compound and its derivatives. A known method for synthesizing this compound is the Ugi four-component condensation reaction. jst.go.jpsciengine.com This one-pot reaction combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to efficiently construct the core structure of this compound. jst.go.jpsciengine.com

Future research should focus on developing novel and more efficient synthetic routes. This could include exploring asymmetric synthesis to produce enantiomerically pure this compound, which is crucial for pharmacological studies. The development of solid-phase synthesis methods could facilitate the rapid generation of a library of this compound analogs for structure-activity relationship (SAR) studies. nih.gov

Process optimization of existing methods like the Ugi reaction is another critical area. This involves fine-tuning reaction conditions, such as solvents, catalysts, and temperature, to maximize yield and purity while minimizing cost and environmental impact. The development of a scalable and robust synthetic process is a prerequisite for any potential commercial application of this compound or its derivatives.

Refined Molecular Target Identification and Validation Strategies

The biological activity of this compound is not as well-characterized as that of its isomer, willardiine, which is a known partial agonist of AMPA and kainate receptors—subtypes of ionotropic glutamate (B1630785) receptors. dntb.gov.uanih.govwikipedia.org Given their structural similarity, it is plausible that this compound also interacts with these or related neurological targets. However, it has been noted that the two isomers possess different structural and functional properties, highlighting the need for direct investigation. wikipedia.org

Future research should employ a range of strategies to identify and validate the molecular targets of this compound. High-throughput screening of this compound against a broad panel of receptors, enzymes, and ion channels could reveal novel interactions. Affinity chromatography, using immobilized this compound as bait to capture its binding partners from cell lysates, is another powerful approach.

Once potential targets are identified, validation is essential. This can be achieved through techniques such as surface plasmon resonance (SPR) to quantify binding affinity and kinetics. Electrophysiological studies on cells expressing the target receptor can determine the functional effect of this compound binding (e.g., agonist, antagonist, or modulator activity). wikipedia.org

Design and Application of Advanced Research Tools and Molecular Probes

This compound and its future derivatives have the potential to become valuable research tools for dissecting complex biological processes. By systematically modifying the structure of this compound, it may be possible to develop highly selective ligands for specific receptor subtypes. This approach has been successfully used with willardiine to create analogs that differentiate between various AMPA and kainate receptor subunits. researchgate.netwikipedia.org

The design of molecular probes based on the this compound scaffold is a promising avenue. These probes could be fluorescently labeled to visualize the localization of their target receptors in cells and tissues. Alternatively, photoaffinity labels could be created to irreversibly bind to and identify the target protein. The development of radiolabeled this compound analogs would enable quantitative binding assays and in vivo imaging studies, such as positron emission tomography (PET). wikipedia.org

| Probe Type | Design Strategy | Research Application |

| Fluorescent Probes | Covalent attachment of a fluorophore to the this compound scaffold. | Visualization of target receptor distribution and trafficking. |

| Photoaffinity Labels | Incorporation of a photoreactive group into the this compound structure. | Irreversible labeling and identification of binding partners. |

| Radiolabeled Analogs | Introduction of a radioactive isotope (e.g., ³H, ¹¹C) into the molecule. | Quantitative binding assays and in vivo PET imaging. |

Interdisciplinary Research Collaborations and Data Sharing Initiatives for this compound Studies

The multifaceted nature of this compound research necessitates a collaborative, interdisciplinary approach. Progress will be accelerated by bringing together experts in natural product chemistry, synthetic organic chemistry, biochemistry, pharmacology, and computational biology. Such collaborations can foster innovation and provide a more comprehensive understanding of the compound's properties and potential.

The establishment of data-sharing initiatives will be crucial for the advancement of the field. Open-access databases dedicated to non-proteinogenic amino acids, similar to the iNClusive database for non-canonical amino acids, could serve as a central repository for structural, spectral, biological, and synthetic data on this compound and its analogs. nih.gov This would prevent the duplication of effort and facilitate meta-analyses to identify broader trends. Platforms that combine photocatalysis with parallel synthesis are emerging to streamline the creation and testing of peptides with non-proteinogenic amino acids, a model that could be adapted for this compound research. rsc.org

Potential of this compound as a Scaffold for Chemical Biology Research

This compound, as a nucleoamino acid, represents an intriguing building block for chemical biology. researchgate.netresearchgate.net Its structure, combining an amino acid moiety with a nucleobase, allows for its incorporation into peptides, creating "nucleopeptides." nih.govresearchgate.net These hybrid molecules can have unique structural and functional properties, including the ability to interact with nucleic acids or to form novel secondary structures.

Future research should explore the use of this compound as a scaffold to create diverse molecular architectures. Its incorporation into peptide libraries could lead to the discovery of novel ligands for a wide range of biological targets. Furthermore, the uracil moiety of this compound can be chemically modified, providing a handle for attaching other functional groups, such as fluorophores, cross-linkers, or drug molecules. This versatility makes this compound a promising platform for the development of diagnostic tools and targeted therapeutics. The study of willardiine-containing peptides for applications like nucleopeptide/DNA chimeras and molecular recognition highlights a clear path forward for its isomer. nih.govcnr.it

Q & A

Q. What standardized protocols are recommended for synthesizing Isowillardiine, and how can purity be validated?

Synthesis of this compound typically follows nucleophilic substitution or enzymatic methods. A validated protocol involves:

- Step 1 : Reaction of uracil derivatives with protected ribose under anhydrous conditions, followed by deprotection .

- Step 2 : Purification via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to isolate ≥95% pure product.

- Validation : Purity is confirmed via LC-MS (electrospray ionization) and ¹H/¹³C NMR spectroscopy (e.g., δ 5.7 ppm for anomeric proton in D₂O) . Replicate synthesis batches should show <2% variance in purity metrics.

Q. How should researchers design experiments to characterize this compound’s stability under physiological conditions?

Stability studies require:

- Experimental Design : Incubate this compound in simulated physiological buffers (pH 2.0, 7.4, 9.0) at 37°C. Sample aliquots are analyzed at 0, 6, 12, 24, and 48 hours.

- Analytical Methods : Use UV spectrophotometry (λ max 260 nm) to quantify degradation products. Confirm structural integrity via FT-IR (amide I band at ~1650 cm⁻¹) and compare with fresh controls .

- Data Reporting : Include degradation half-life (t½) calculations and Arrhenius plots for temperature-dependent stability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s neuroprotective efficacy in rodent models be resolved?

Contradictions often arise from variability in dosing regimens or model selection. To address this:

- Systematic Review : Conduct a meta-analysis of existing studies, stratifying results by dosage (e.g., 10–100 mg/kg), administration route (intravenous vs. oral), and disease models (e.g., ischemic vs. traumatic brain injury) .

- Controlled Replication : Design a multi-center study with standardized protocols (e.g., C57BL/6 mice, 50 mg/kg IV, Morris water maze for cognitive assessment) to minimize inter-lab variability .

- Data Harmonization : Use mixed-effects models to account for covariates like age, sex, and genetic background .

Q. What advanced computational strategies improve predictions of this compound’s binding affinity to glutamate receptors?

- Molecular Dynamics (MD) Simulations : Simulate this compound docking to GluA2 AMPA receptors (PDB ID: 3KG2) using AMBER or GROMACS. Calculate binding free energy (ΔG) via MM-PBSA with 100-ns trajectories .

- Machine Learning : Train a random forest model on existing ligand-receptor datasets (e.g., ChEMBL) to predict binding hotspots. Validate predictions via mutagenesis (e.g., T686A mutations reducing affinity) .

- Cross-Validation : Compare computational results with radioligand displacement assays (³H-AMPA competition binding) to refine models .

Q. How should researchers optimize chromatographic methods for quantifying trace this compound metabolites in complex matrices?

- Column Selection : Use UPLC with a HILIC column (e.g., Waters ACQUITY BEH) for polar metabolite separation.

- Mass Spectrometry : Employ MRM transitions (m/z 259 → 142 for this compound; m/z 245 → 110 for deaminated metabolites) on a Q-TOF system.

- Validation : Assess matrix effects via post-column infusion and spike-recovery tests (85–115% recovery in plasma) . Report limits of detection (LOD < 0.1 ng/mL) and quantification (LOQ < 0.5 ng/mL) .

Methodological Challenges & Solutions

Q. What statistical approaches are critical for reconciling variability in this compound’s pharmacokinetic data across species?

- Non-Compartmental Analysis (NCA) : Calculate AUC₀–∞, Cmax, and t½ using Phoenix WinNonlin. Normalize doses via allometric scaling (e.g., mouse-to-human conversion factor of 12.3) .

- Bayesian Hierarchical Modeling : Integrate sparse sampling data from multiple studies to estimate population PK parameters (e.g., Vd = 0.8 L/kg ± 0.2) .

Q. How can researchers ensure reproducibility in this compound’s in vitro toxicity assays?

- Standardized Cell Lines : Use authenticated neuronal SH-SY5Y cells (ATCC CRL-2266) cultured in DMEM/F12 + 10% FBS.

- Endpoint Harmonization : Measure cytotoxicity via MTT assay (24-hour exposure) and ROS generation via DCFH-DA fluorescence. Include positive controls (e.g., 100 μM H₂O₂) .

- Data Transparency : Publish raw flow cytometry files (FCS 3.0 format) and analysis scripts (R/Python) in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.